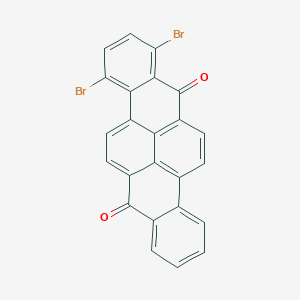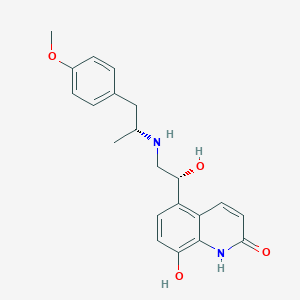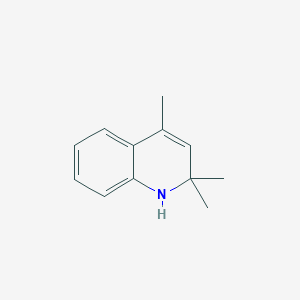![molecular formula C9H16N2O B116621 Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) CAS No. 145105-70-0](/img/structure/B116621.png)
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI), also known as DMAPT, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cancer.
Wirkmechanismus
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) exerts its effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the transcriptional regulation of genes involved in inflammation, immunity, and cell survival. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the activity of IKKβ, a key kinase that activates NF-κB, leading to the suppression of NF-κB-dependent gene expression.
Biochemische Und Physiologische Effekte
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have several biochemical and physiological effects. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) also sensitizes cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) protects neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be performed on a large scale, making it a viable candidate for drug development. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) in lab experiments. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is a potent inhibitor of the NF-κB pathway, which is involved in many physiological processes, making it difficult to study the specific effects of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) on a particular disease or pathway. Additionally, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have off-target effects, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). One potential direction is the development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)-based therapies for cancer, inflammation, and neurodegenerative disorders. Another potential direction is the identification of new targets and pathways that are regulated by Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Additionally, the development of more potent and selective inhibitors of the NF-κB pathway may improve the therapeutic potential of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Overall, the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) have the potential to lead to the development of new and effective therapies for various diseases.
Synthesemethoden
The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) involves the reaction of 2-acetylpyridine with dimethylamine in the presence of sodium borohydride. The resulting product is then purified using column chromatography to obtain pure Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is relatively simple and can be performed on a large scale, making it a viable candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to protect neurons from oxidative stress and apoptosis.
Eigenschaften
CAS-Nummer |
145105-70-0 |
|---|---|
Produktname |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) |
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1-[1-(dimethylamino)-3,4-dihydro-2H-pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)9-6-4-5-7-11(9)10(2)3/h5,7,9H,4,6H2,1-3H3 |
InChI-Schlüssel |
WOWHZTBOIVILEK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC=CN1N(C)C |
Kanonische SMILES |
CC(=O)C1CCC=CN1N(C)C |
Synonyme |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



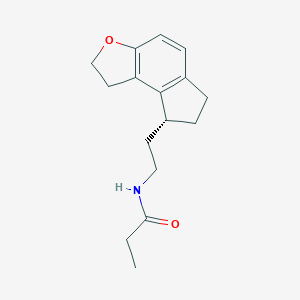
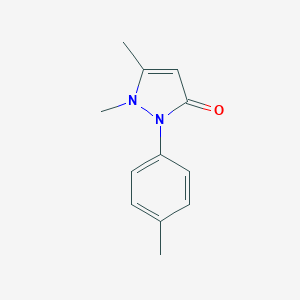
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

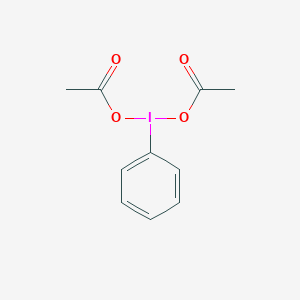


![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

